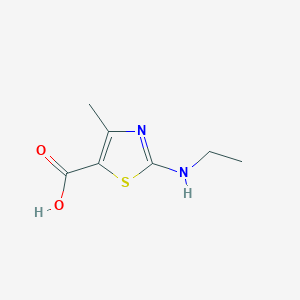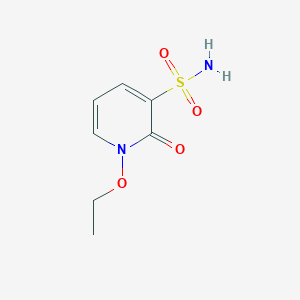
tert-Butyl hex-5-en-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl hex-5-en-2-ylcarbamate, also known as TBH, is a carbamate derivative that has been widely used in scientific research as a protecting group for amines and amino acids. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and methanol. TBH has gained popularity due to its stability and ease of use in synthetic chemistry.
Mécanisme D'action
Tert-Butyl hex-5-en-2-ylcarbamate acts as a protecting group by forming a stable carbamate linkage with the amine or amino acid. The carbamate group is stable under a wide range of conditions, making it an ideal protecting group for use in synthetic chemistry.
Biochemical and Physiological Effects:
tert-Butyl hex-5-en-2-ylcarbamate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has been used in a variety of biological assays.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl hex-5-en-2-ylcarbamate has several advantages as a protecting group, including its stability, ease of use, and compatibility with a wide range of reaction conditions. However, it also has some limitations, such as the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several potential future directions for research involving tert-Butyl hex-5-en-2-ylcarbamate. One area of interest is the development of new methods for synthesizing tert-Butyl hex-5-en-2-ylcarbamate and related carbamate derivatives. Another area of interest is the development of new applications for tert-Butyl hex-5-en-2-ylcarbamate in synthetic chemistry and biological research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of tert-Butyl hex-5-en-2-ylcarbamate and related compounds.
Méthodes De Synthèse
Tert-Butyl hex-5-en-2-ylcarbamate can be synthesized using a variety of methods. One of the most common methods involves the reaction of tert-butyl carbamate with 5-hexen-2-ol in the presence of a catalyst such as triethylamine. The reaction is typically carried out under reflux conditions for several hours, resulting in the formation of tert-Butyl hex-5-en-2-ylcarbamate as a white solid.
Applications De Recherche Scientifique
Tert-Butyl hex-5-en-2-ylcarbamate has found widespread use in scientific research as a protecting group for amines and amino acids. It is commonly used in peptide synthesis to protect the amino group of the N-terminal amino acid. tert-Butyl hex-5-en-2-ylcarbamate is also used as a protecting group for the side chain amino group of lysine and arginine residues in peptides and proteins.
Propriétés
Numéro CAS |
169268-97-7 |
|---|---|
Nom du produit |
tert-Butyl hex-5-en-2-ylcarbamate |
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
tert-butyl N-hex-5-en-2-ylcarbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-7-8-9(2)12-10(13)14-11(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,12,13) |
Clé InChI |
FFXKVKQCRFUQDD-UHFFFAOYSA-N |
SMILES |
CC(CCC=C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CCC=C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-methyl-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




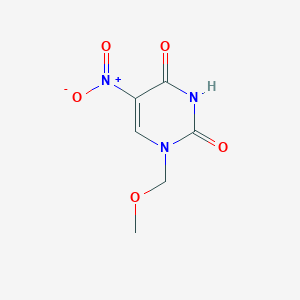
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)

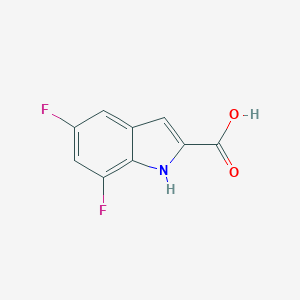
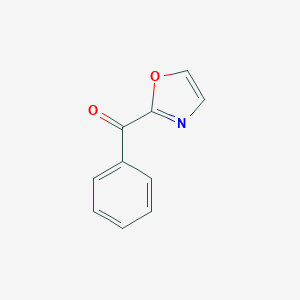
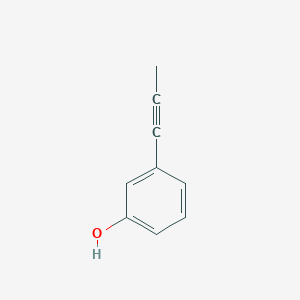


![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)

